![molecular formula C20H17ClN6O2 B2367642 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 847384-77-4](/img/structure/B2367642.png)

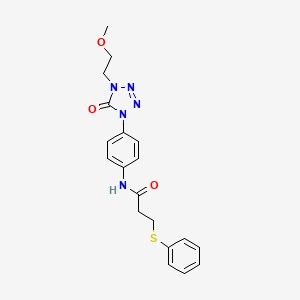

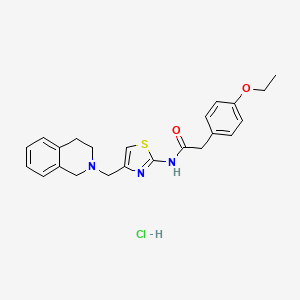

2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethylphenyl)acetamide” belongs to a family of compounds known as [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been reported to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells .

Synthesis Analysis

The synthesis of these compounds often involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a pyridopyrimidine moiety, which is a heterocyclic combination of pyrimidine and pyridine rings . The position of the nitrogen atom in the pyridine ring can vary, leading to different possible skeletons for these compounds .Chemical Reactions Analysis

The chemical reactions involving these compounds are typically catalyzed reactions. For instance, the Cu(I) catalyzed 1,3 dipolar cycloaddition reaction has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .科学的研究の応用

- Compound 22i demonstrated excellent anti-tumor activity against cancer cell lines (A549, MCF-7, and HeLa) with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it exhibited superior c-Met kinase inhibition at the nanomolar level (IC50 = 48 nM) .

- Investigating the antiproliferative effects of this compound against various cancer cell lines could reveal its potential as a therapeutic agent. Researchers have tested related compounds for antiproliferative activity, and further studies are warranted .

- The compound’s structure suggests that it might interact with GABAA receptors. GABAA receptors play a crucial role in neuronal inhibition and are targeted by several drugs. Investigating its effects on GABAA receptors could provide insights into its neuropharmacological properties .

- Heterocyclic compounds like this one have been used as fluorescent probes due to their unique electronic properties. Researchers have explored their applications in imaging and sensing. Investigating its fluorescence properties and potential applications could be valuable .

- The compound’s heterocyclic ring system could serve as a structural unit in polymer chemistry. Understanding its compatibility with different polymer matrices and its impact on material properties could be relevant .

c-Met Kinase Inhibition

Antiproliferative Activity

GABAA Modulation

Fluorescent Probes

Structural Units in Polymers

作用機序

Target of Action

Similar compounds have been found to target enzymes likeUSP28 , a ubiquitin-specific protease, and LSD1 , a lysine-specific histone demethylase. These enzymes play crucial roles in various cellular processes, including cell cycle regulation, gene expression, and DNA repair.

Mode of Action

It has been suggested that similar compounds bind reversibly to their targets, affecting protein levels and thus influencing cellular processes . For instance, inhibition of USP28 can lead to cell cycle arrest and prevention of epithelial-mesenchymal transition (EMT), a key process in cancer metastasis .

Biochemical Pathways

For example, USP28 is involved in the DNA damage response pathway, while LSD1 participates in histone modification processes, affecting gene expression .

Result of Action

Similar compounds have been found to inhibit the proliferation of cancer cells . For instance, inhibition of USP28 can lead to cell cycle arrest at the S phase and prevention of EMT, thereby inhibiting the proliferation and migration of cancer cells .

特性

IUPAC Name |

2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN6O2/c1-2-13-6-8-15(9-7-13)23-17(28)11-26-12-22-19-18(20(26)29)24-25-27(19)16-5-3-4-14(21)10-16/h3-10,12H,2,11H2,1H3,(H,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKBBXJPPIPLBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-ethylphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B2367561.png)

![6,11-Dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B2367565.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide](/img/structure/B2367567.png)

![N-(2,3-dimethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2367571.png)

![4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2367572.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2367573.png)

piperidino]ethoxy}phenyl)methanone](/img/structure/B2367576.png)